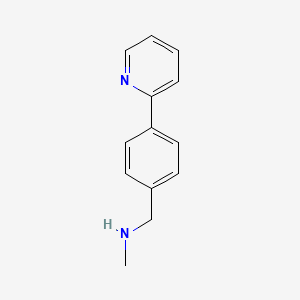

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine

Description

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine (CAS: 869901-08-6) is a tertiary amine featuring a benzyl group substituted with a pyridin-2-yl moiety and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 198.26 g/mol . Key physicochemical properties include a boiling point of 324.8 ± 30.0°C, density of 1.045 ± 0.06 g/cm³, and a pKa of 9.36 ± 0.10, indicating moderate basicity . The compound is corrosive and acutely toxic, requiring stringent safety protocols (GHS hazard codes H301, H314) .

Properties

IUPAC Name |

N-methyl-1-(4-pyridin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINJDRZIKXIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428740 | |

| Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-08-6 | |

| Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine typically involves the reaction of N-methylamine with 4-(2-pyridyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or benzyl group is substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions are conducted in organic solvents with or without a catalyst.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted pyridine or benzyl derivatives

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine has the following chemical characteristics:

- Molecular Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

- CAS Number : 892501-90-5

- IUPAC Name : N-methyl-1-(4-pyridin-2-yl)benzylamine

The compound features a pyridine ring, which contributes to its biological activity, and an amine functional group that enhances its reactivity in organic synthesis.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be used to create various derivatives that exhibit unique chemical properties. For instance, it has been employed in the synthesis of arylpiperidines, which are being investigated as potential inhibitors of oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis .

- Drug Development : Its structure allows for modifications that can lead to new pharmacological agents. This adaptability makes it an essential intermediate in the pharmaceutical industry.

Antibacterial and Antimycobacterial Activities

Recent studies have highlighted the antibacterial and antimycobacterial properties of this compound:

- Antimycobacterial Activity : Research indicates that derivatives of this compound demonstrate significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μM . This suggests potential use in developing new treatments for tuberculosis.

- Broad-Spectrum Antibacterial Activity : The compound has also shown effectiveness against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. Its derivatives have been tested for their ability to inhibit these pathogens, indicating a promising avenue for antibiotic development .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antitubercular Activity

A study synthesized multiple derivatives based on this compound and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited enhanced potency compared to existing treatments.

Case Study 2: Synthesis of Antibacterial Agents

Another research effort focused on creating novel antibacterial agents using this compound as a precursor. The synthesized compounds were tested against ESBL-producing E. coli, revealing promising antibacterial efficacy and highlighting the potential for developing new therapeutic options to combat antibiotic resistance .

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell survival .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substituent Variation

- N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4): Structural Difference: Pyridin-4-yl substituent instead of pyridin-2-yl. Molecular Formula: Identical (C₁₃H₁₄N₂); Molecular Weight: 198.269 g/mol .

Substituted Pyridine Derivatives

- N-Benzyl-4-methylpyridin-2-amine (CAS: Unspecified): Structural Difference: Methyl group at the 4-position of the pyridine ring. Molecular Formula: C₁₃H₁₄N₂; Molecular Weight: 198.27 g/mol .

Quinazoline-Based Analogues

- 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (): Structural Difference: Quinazoline core replaces the benzyl group. Molecular Formula: C₂₀H₂₀N₆; Molecular Weight: 342.1 g/mol (ESI-MS: [M + H]⁺) . Impact: The quinazoline moiety introduces planar aromaticity, favoring π-π stacking interactions.

Tetrahydroacridin-9-amine Derivatives

- 7-Fluoro-N-methyl-N-(3-((8-(methyl(prop-2-yn-1-yl)amino)octyl)oxy)benzyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 6o, ): Structural Difference: Fused tetrahydroacridine core with fluoro and propargyl substituents. Molecular Formula: C₂₉H₃₃FN₄O; Molecular Weight: 472.6 g/mol . Impact: The fused ring system increases rigidity and lipophilicity, while the propargyl group introduces click chemistry compatibility for bioconjugation.

Comparative Data Table

Key Research Findings

- Synthetic Yields : Quinazoline derivatives (e.g., 7n) are synthesized in ~75–80% yields via palladium-catalyzed cross-coupling, demonstrating efficient routes for nitrogen-rich heterocycles .

- Safety Profiles : The target compound’s acute toxicity (oral LD₅₀: H301) contrasts with less hazardous analogues like N-benzyl-4-methylpyridin-2-amine, which lacks corrosive warnings .

Biological Activity

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring and a benzyl group attached to a secondary amine. The molecular formula is . It can be synthesized through reductive amination of 4-pyridin-2-ylbenzaldehyde with methylamine using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of catalysts like palladium on carbon.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

- Protein Interaction : The benzyl group may interact with hydrophobic pockets in proteins, potentially altering their function and contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (H37Rv), with minimum inhibitory concentrations (MICs) ranging from 20 to 40 μM. This activity is comparable to established antimycobacterial agents .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 20 - 40 |

| Triclosan | Mycobacterium tuberculosis | 43 |

| Control (No Treatment) | Mycobacterium tuberculosis | - |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies targeting the USP1/UAF1 deubiquitinase complex, which plays a role in cancer cell proliferation, this compound demonstrated inhibitory effects on this enzyme. This inhibition leads to an increase in monoubiquitinated forms of proteins involved in DNA damage response, indicating potential for use in cancer therapies .

Case Studies

- Antitubercular Activity : A study synthesized several derivatives related to this compound and assessed their activity against Mycobacterium tuberculosis. The results showed that many derivatives had promising antitubercular activity, suggesting that modifications to the core structure could enhance efficacy .

- Inhibition of USP1/UAF1 : In a quantitative high-throughput screening involving over 400,000 compounds, derivatives of this compound were identified as potent inhibitors of USP1/UAF1, with nanomolar IC50 values. This suggests that these compounds could serve as leads for developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.